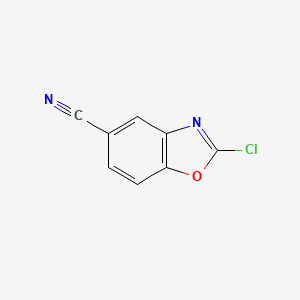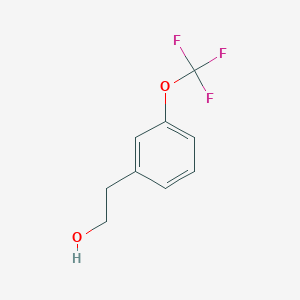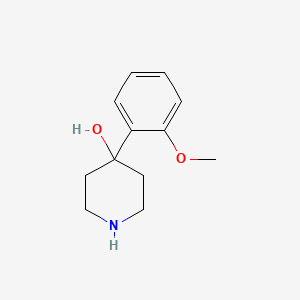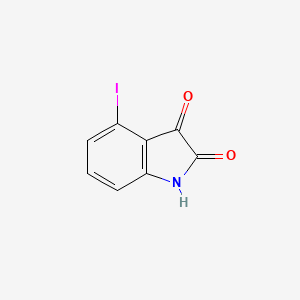![molecular formula C15H12N2O B1313256 1-(2-苯基吡唑并[1,5-a]吡啶-3-基)-1-乙酮 CAS No. 122643-81-6](/img/structure/B1313256.png)
1-(2-苯基吡唑并[1,5-a]吡啶-3-基)-1-乙酮
描述
1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone is an organic compound belonging to the class of phenylpyrazoles This compound features a pyrazole ring fused to a pyridine ring, with a phenyl group attached to the pyrazole ring
科学研究应用
1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic agent for diseases involving dysregulated kinase activity, such as cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .
Mode of Action
It can be inferred from related compounds that it might interact with its targets via an addition–elimination mechanism .
Biochemical Pathways
Related compounds, such as pyrazolo[1,5-a]pyrimidines, are known to interfere with purine biochemical reactions .
Result of Action
Related compounds are known to have antitrypanosomal activity .
生化分析
Biochemical Properties
1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone plays a significant role in biochemical reactions. It interacts with enzymes such as extracellular-signal-regulated kinase (ERK) and mitogen-activated protein kinase (MAPK), acting as an inhibitor . These interactions are crucial as they can modulate signaling pathways involved in cell proliferation and differentiation. The compound’s ability to inhibit these kinases suggests its potential use in studying cellular responses and developing therapeutic agents.
Cellular Effects
The effects of 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly the MAPK/ERK pathway . This modulation can lead to changes in gene expression and cellular metabolism, affecting processes such as cell growth, apoptosis, and differentiation. The compound’s impact on these pathways makes it a valuable tool for understanding cellular mechanisms and developing targeted therapies.
Molecular Mechanism
At the molecular level, 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone exerts its effects through binding interactions with specific biomolecules. It acts as an ATP-competitive inhibitor of ERK1 and ERK2, preventing their activation and subsequent signaling . This inhibition disrupts the downstream signaling cascade, leading to altered gene expression and cellular responses. The compound’s ability to inhibit these kinases highlights its potential as a therapeutic agent in diseases where MAPK/ERK signaling is dysregulated.
Dosage Effects in Animal Models
The effects of 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating signaling pathways without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the compound’s bioavailability and efficacy. Understanding its metabolic pathways is crucial for developing effective therapeutic strategies and predicting potential drug interactions.
Transport and Distribution
The transport and distribution of 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its activity and function. Studying its transport and distribution can provide insights into its pharmacokinetics and optimize its therapeutic potential.
Subcellular Localization
1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, affecting its interactions with biomolecules. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in research and therapy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone typically involves the cycloaddition of pyridine N-imine with alkynylphosphonates. This reaction is carried out under oxidative conditions, often using iron(III) nitrate nonahydrate as a catalyst . The reaction yields moderate to good results, depending on the substituents on the alkyne.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same cycloaddition reaction. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions: 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl ring.
相似化合物的比较
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine: Another phenylpyrazole derivative with kinase inhibitory activity.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds also exhibit kinase inhibition and are used in cancer research.
Uniqueness: 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone is unique due to its specific inhibition of ERK1 and ERK2, which are critical components of the MAPK pathway. This specificity makes it a valuable tool for studying these kinases and developing targeted therapies.
属性
IUPAC Name |
1-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11(18)14-13-9-5-6-10-17(13)16-15(14)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGKMXIFTIXARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2N=C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443784 | |
| Record name | 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122643-81-6 | |
| Record name | 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B1313177.png)
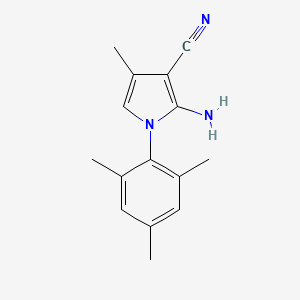
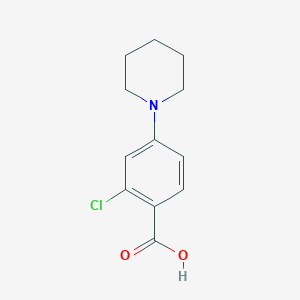

![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313192.png)
![7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1313193.png)


